![molecular formula C21H21N3O2 B4510031 4-[3-(2-phenyl-1H-indol-1-yl)propanoyl]-2-piperazinone](/img/structure/B4510031.png)
4-[3-(2-phenyl-1H-indol-1-yl)propanoyl]-2-piperazinone
Description
Synthesis Analysis
The synthesis of compounds related to 4-[3-(2-phenyl-1H-indol-1-yl)propanoyl]-2-piperazinone often involves multi-step reactions. For instance, the electrochemical oxidation of 4-(piperazin-1-yl)phenols in the presence of indole derivatives has been studied, revealing a unique regioselectivity in the synthesis of highly conjugated bisindolyl-p-quinone derivatives. This process involves a series of Michael addition reactions and oxidation steps, indicating the complexity of synthesizing such compounds (Amani, Khazalpour, & Nematollahi, 2012).
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated through various spectroscopic techniques, including NMR and X-ray crystallography. For example, density functional computational and X-ray studies on pharmaceutical compounds containing piperazine and indole moieties have been conducted to understand their molecular geometry, electrostatic potential, and chemical reactivity descriptors (Şahin, Yarim, & Koksal, 2017).
Chemical Reactions and Properties
Chemical reactions involving 4-[3-(2-phenyl-1H-indol-1-yl)propanoyl]-2-piperazinone derivatives can vary significantly, depending on the functional groups present. The presence of the piperazine ring suggests potential for nucleophilic substitution reactions, while the indole moiety may undergo electrophilic substitution. Synthesis efforts often explore the reactivity of these moieties to develop compounds with desired pharmacological profiles (Caliendo et al., 1993).
Physical Properties Analysis
The physical properties of such compounds, including melting points, solubility, and crystallinity, are crucial for their application in various fields. Crystal structure studies and Hirshfeld surface analysis have been employed to understand these aspects better. For example, novel piperazine derivatives have been synthesized, and their crystal structures were confirmed by single crystal X-ray diffraction, providing insights into their physical properties (Kumara et al., 2017).
Chemical Properties Analysis
The chemical properties of 4-[3-(2-phenyl-1H-indol-1-yl)propanoyl]-2-piperazinone derivatives, such as reactivity, stability, and interaction with other molecules, are key for their potential applications. Studies often focus on the synthesis and evaluation of these compounds to determine their pharmacological activities, highlighting their chemical properties (Boddu et al., 2018).
properties
IUPAC Name |
4-[3-(2-phenylindol-1-yl)propanoyl]piperazin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2/c25-20-15-23(13-11-22-20)21(26)10-12-24-18-9-5-4-8-17(18)14-19(24)16-6-2-1-3-7-16/h1-9,14H,10-13,15H2,(H,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YROBEWPKKDTFRN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=O)N1)C(=O)CCN2C3=CC=CC=C3C=C2C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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